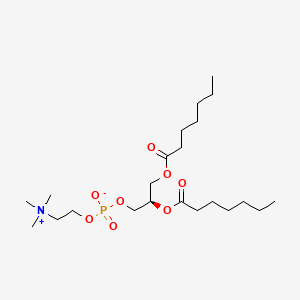

1,2-Diheptanoyl-sn-glycero-3-phosphocholine

Beschreibung

1,2-Diheptanoyl-sn-glycero-3-phosphocholine (DHPC) is a synthetic zwitterionic phospholipid with two medium-chain heptanoyl (7-carbon) fatty acyl groups esterified to the sn-1 and sn-2 positions of the glycerol backbone. Its short acyl chains confer unique physicochemical properties, including a low phase transition temperature (~4°C) and high critical micelle concentration (CMC, ~1–3 mM), making it highly soluble in aqueous environments . DHPC is widely utilized in membrane biophysics for forming bicelles (bilayered micelles) and mixed micelles, which serve as model systems for studying membrane proteins and lipid-protein interactions .

Eigenschaften

IUPAC Name |

[(2R)-2,3-di(heptanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H44NO8P/c1-6-8-10-12-14-21(24)28-18-20(31-22(25)15-13-11-9-7-2)19-30-32(26,27)29-17-16-23(3,4)5/h20H,6-19H2,1-5H3/t20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBFSPQDASPEAID-HXUWFJFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H44NO8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90959876 | |

| Record name | 2,3-Bis(heptanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90959876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

481.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39036-04-9 | |

| Record name | 1,2-Diheptanoyl-sn-glycero-3-phosphocholine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39036-04-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diheptanoyllecithin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039036049 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Bis(heptanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90959876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1,2-Diheptanoyl-sn-glycero-3-phosphocholine can be synthesized through the esterification of glycerol with heptanoic acid, followed by the phosphorylation of the resulting diheptanoyl glycerol. The reaction typically involves the use of catalysts and specific reaction conditions to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale esterification and phosphorylation processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and advanced purification techniques .

Analyse Chemischer Reaktionen

Types of Reactions

1,2-Diheptanoyl-sn-glycero-3-phosphocholine undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of oxidized phospholipid derivatives.

Hydrolysis: The compound can be hydrolyzed to release heptanoic acid and glycerophosphocholine.

Substitution: It can participate in substitution reactions where the heptanoyl groups are replaced by other acyl chains.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.

Hydrolysis: Acidic or basic conditions can facilitate hydrolysis.

Substitution: Catalysts such as enzymes or chemical reagents like acyl chlorides are used.

Major Products

Oxidation: Oxidized phospholipids.

Hydrolysis: Heptanoic acid and glycerophosphocholine.

Substitution: Phospholipids with different acyl chains.

Wissenschaftliche Forschungsanwendungen

1,2-Diheptanoyl-sn-glycero-3-phosphocholine, also known as DHPC, is a phosphatidylcholine with heptanoyl acyl groups . It has various applications in scientific research, primarily due to its unique biophysical properties. DHPC is used in lipid science for protein preservation, studying mixed micelles, and membrane destabilization .

Scientific Research Applications

Preservation of Solubilized Membrane Proteins: DHPC is effective in preserving the native conformation and activity of solubilized membrane proteins . It maintains the three-dimensional structure and activity of proteins at concentrations of 10-15mM, where maximum solubilization occurs, and remains effective up to 40mM . DHPC's weak interaction with integral membrane proteins allows intrinsic membrane lipids to remain associated with the proteins, contributing to their stability .

Solubilization Mechanism: DHPC destabilizes membranes because of its bulky polar group and short hydrocarbon chains, exerting a wedge-like effect on neighboring lipids . It interacts primarily with the lipid bilayer rather than directly with membrane proteins, leading to membrane solubilization at a consistent DHPC/lipid ratio .

Formation of Mixed Micelles: DHPC is utilized to study mixed micelles with other surfactants such as sodium dodecyl sulfate (SDS) and dodecyltrimethylammonium bromide (DTAB) . These studies reveal attractive interactions between DHPC and these ionic surfactants, particularly SDS, which is useful in understanding the dynamics and stability of membrane structures .

Advantages of DHPC:

- Preserves the activity of solubilized membrane proteins .

- Stable over a wide pH range (4-10) and is not readily oxidized .

- Forms micelles rather than bilayers when dispersed in water (CMC = 1.4mM) .

- Does not interfere with spectrophotometric measurements .

- Ultra-pure compound .

Table of Properties and Applications

| Property | Application |

|---|---|

| Preserves protein activity | Maintaining native conformation of solubilized membrane proteins |

| Membrane destabilization | Disrupting lipid bilayers for solubilization |

| Forms mixed micelles | Studying interactions with surfactants like SDS and DTAB |

| pH stability (4-10) | Suitable for experiments requiring a broad pH range |

| Non-interference | Compatible with spectrophotometric measurements |

Case Studies

While specific case studies were not available in the search results, the applications of DHPC can be contextualized within broader research scenarios:

- Membrane Protein Studies: In studies requiring the isolation and characterization of membrane proteins, DHPC can be used to solubilize the membrane while preserving the protein's native structure and function.

- Drug Delivery Systems: DHPC can be used in the development of liposomal drug delivery systems, where its ability to form micelles and interact with other lipids can be exploited to create stable and effective drug carriers.

- Lipid-Lipid Interaction Studies: DHPC can be used to investigate the interactions between different lipids in a membrane environment, providing insights into membrane organization and dynamics.

Wirkmechanismus

The compound exerts its effects by integrating into lipid bilayers and micelles, altering their physical properties. It interacts with membrane proteins, stabilizing their native conformation and activity. The bulky polar head group and short hydrocarbon chains of 1,2-Diheptanoyl-sn-glycero-3-phosphocholine create a wedge-like effect, destabilizing membranes at low concentrations .

Vergleich Mit ähnlichen Verbindungen

Acyl Chain Length and Phase Behavior

DHPC is distinguished by its C7 acyl chains , which contrast with other phosphatidylcholines (PCs) of varying chain lengths and saturation. Key comparisons include:

Key Findings :

- Shorter chains (e.g., DHPC, C7) reduce hydrophobic interactions, lowering phase transition temperatures and increasing CMC. This enables DHPC to form dynamic micelles rather than stable bilayers .

- Longer-chain PCs (e.g., DMPC, DPPC) form rigid bilayers but require detergents or short-chain lipids (like DHPC) to create bicelles .

Role in Bicelle Formation

DHPC is a critical component of isotropic bicelles , where it acts as the short-chain "detergent" surrounding long-chain lipids (e.g., DMPC, DPPC). The molar ratio (q = long-chain/short-chain) determines bicelle size and morphology:

- At q = 0.33 (3:1 DMPC:DHPC), small bicelles (~5 nm diameter) form, ideal for solution NMR studies of membrane proteins .

- Higher q ratios (e.g., 3:1 DPPC:DHPC) generate larger discoidal bicelles for cryo-EM or functional assays .

In contrast, PCs with chains ≥C14 (e.g., DMPC) cannot form bicelles independently and require DHPC to solubilize their hydrophobic regions .

Synergistic Interactions with Surfactants

DHPC exhibits unique synergism with cationic surfactants (e.g., dodecyltrimethylammonium bromide, DTAB):

- Mixed DHPC-DTAB micelles show lower interfacial tension and CMC than individual components, attributed to electrostatic interactions between DHPC’s zwitterionic headgroup and cationic surfactants .

- Similar synergism is absent in longer-chain PCs due to their reduced mobility and higher bilayer stability .

Biologische Aktivität

1,2-Diheptanoyl-sn-glycero-3-phosphocholine (DHPC) is a synthetic phospholipid that has garnered attention for its unique properties and significant biological activities, particularly in the context of membrane biology and protein solubilization. This article delves into the biological activity of DHPC, highlighting its mechanisms of action, applications in research, and relevant case studies.

Chemical Characteristics and Structure

1. Solubilization of Membrane Proteins

2. Formation of Mixed Micelles

DHPC can form mixed micelles with various surfactants, enhancing its utility in membrane protein studies. For instance, studies have shown that DHPC interacts synergistically with sodium dodecyl sulfate (SDS), leading to the formation of stable mixed micelles . This property is crucial for applications in biochemistry where maintaining protein functionality during purification is essential.

1. Drug Delivery Systems

Due to its biocompatibility and ability to form liposomes, DHPC has potential applications in drug delivery systems. Its ability to encapsulate therapeutic agents while preserving their activity makes it a candidate for developing liposomal formulations.

2. Supported Lipid Bilayers

DHPC is utilized in the formation of supported lipid bilayers (SLBs), which are important for studying membrane dynamics and protein interactions. Research indicates that DHPC can facilitate SLB formation across a range of lipid concentrations, providing a stable platform for biophysical studies .

Study 1: Protein Preservation

Study 2: Interaction with Enzymes

Research involving recombinant broad-range phospholipase C from Listeria monocytogenes demonstrated that DHPC could modulate enzymatic activity when incorporated into phosphatidylcholine/cholesterol liposomes. The findings suggested that DHPC plays a significant role in maintaining enzyme functionality within lipid environments .

Comparative Analysis with Other Phospholipids

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1,2-Dihexanoyl-sn-glycero-3-phosphocholine | C20H40NO8P | Shorter acyl chain length (hexanoyl) |

| 1,2-Dioctanoyl-sn-glycero-3-phosphocholine | C24H48NO8P | Longer acyl chain length (octanoyl) |

| 1,2-Dilauroyl-sn-glycero-3-phosphocholine | C26H50NO8P | Contains lauric acid (12 carbon atoms) |

The unique heptanoyl acyl chains in DHPC influence its physical properties and biological interactions compared to other phosphatidylcholines with different chain lengths.

Q & A

Q. What is the structural significance of the sn-3 position in 1,2-diheptanoyl-sn-glycero-3-phosphocholine, and how does it influence its role in model membrane systems?

The sn-3 stereochemistry determines the orientation of the phosphocholine headgroup, which is critical for lipid packing and bilayer formation. This configuration enables the formation of stable bicelles (bilayered micelles) when mixed with long-chain phospholipids like DMPC (1,2-dimyristoyl-sn-glycero-3-phosphocholine). The shorter heptanoyl chains (C7) act as detergents, creating curvature defects that facilitate bicelle formation at specific molar ratios (e.g., DMPC:DHPC = 3:1). For reproducible results, use enantiomerically pure sn-3 isomers and validate lipid ratios via dynamic light scattering (DLS) .

Q. What are the standard protocols for preparing homogeneous dispersions of this compound in aqueous buffer systems?

- Step 1: Co-dissolve DHPC with long-chain lipids (e.g., DMPC) in chloroform, then dry under nitrogen to form a thin film.

- Step 2: Hydrate the film in buffer (e.g., 20 mM HEPES, pH 7.0) and vortex vigorously.

- Step 3: Heat the mixture to 60°C for 30 minutes to ensure homogeneity.

- Step 4: Perform temperature cycling (e.g., 40°C ↔ 0°C, 3 cycles) to stabilize bicelles for NMR or structural studies.

- Critical Parameters: Maintain a lipid-to-detergent molar ratio of 3:1 (DMPC:DHPC) and total lipid concentration of 5-10% w/v .

Q. How can researchers assess the purity of this compound, and what are common contaminants?

- HPLC Analysis: Use reverse-phase chromatography with evaporative light scattering detection (ELSD). A purity threshold of >98% is typical for experimental-grade DHPC.

- TLC Validation: Spot samples on silica plates and develop in chloroform:methanol:water (65:35:4). Contaminants like lyso-PC or free fatty acids appear as distinct bands.

- Mass Spectrometry: Confirm molecular weight (MW = 524.6 g/mol) and detect acyl chain hydrolysis products.

- Common Contaminants: Oxidized lipids (add antioxidants like BHT) and residual solvents (ensure complete evaporation under vacuum) .

Advanced Research Questions

Q. How does the acyl chain length of this compound affect its detergent properties in membrane protein solubilization compared to longer-chain analogs?

Shorter chains (C7 in DHPC vs. C14 in DMPC) increase critical micellar concentration (CMC), reducing detergent persistence in reconstituted membranes. This property is advantageous for:

- Membrane Protein Studies: DHPC solubilizes proteins without destabilizing their native folds.

- Bicelle Formation: C7 chains enable temperature-dependent phase transitions, whereas longer chains (e.g., C8 in DOPC) require harsher conditions.

- Methodological Tip: Optimize chain length based on protein stability assays (e.g., circular dichroism) and CMC measurements .

Q. What experimental strategies resolve contradictions in phase behavior data between differential scanning calorimetry (DSC) and NMR studies of DHPC-containing membranes?

- Sample Preparation: Ensure identical hydration levels and lipid ratios for both techniques. DSC requires fully hydrated samples, while NMR may use partially oriented bilayers.

- Cross-Validation: Compare transition temperatures (e.g., gel-to-liquid crystalline phase) across methods. Discrepancies often arise from differences in sample geometry or sensitivity to dynamics.

- Advanced Tools: Supplement with molecular dynamics simulations to reconcile thermodynamic (DSC) and dynamic (NMR) data .

Q. How can researchers optimize detergent-to-lipid ratios for studying G-protein-coupled receptors (GPCRs) in DHPC-containing membranes?

- Molar Ratio Screening: Test DHPC:lipid:receptor ratios from 1:100:1 to 1:1000:1. For the neuropeptide Y2 receptor, a 1:180:1080 (receptor:lipid:DHPC) ratio preserved functional activity.

- Temperature Cycling: Use rapid heating (40°C) and cooling (0°C) cycles to stabilize receptor-lipid complexes.

- Validation: Assess receptor functionality via ligand-binding assays (e.g., radiolabeled antagonists) .

Q. What synthetic routes yield high-purity this compound, and how are intermediates purified?

- Step 1: Synthesize sn-glycero-3-phosphocholine via enzymatic or chemical phosphorylation of glycerol.

- Step 2: Acylate the sn-1 and sn-2 positions using heptanoyl chloride in anhydrous dichloromethane.

- Step 3: Purify via silica gel chromatography (eluent: chloroform:methanol:ammonia, 80:20:2).

- Yield Optimization: Monitor reaction progress by thin-layer chromatography (TLC) and characterize final products using P-NMR .

Methodological Tables

Q. Table 1. Key Parameters for Bicelle Preparation with DHPC

| Parameter | Optimal Value | Technique for Validation |

|---|---|---|

| DMPC:DHPC Ratio | 3:1 (mol/mol) | Dynamic Light Scattering (DLS) |

| Total Lipid Conc. | 5-10% (w/v) | NMR Linewidth Analysis |

| Temperature Cycles | 3 cycles (40°C ↔ 0°C) | Cryo-EM Imaging |

Q. Table 2. Common Analytical Methods for DHPC Characterization

| Method | Application | Critical Controls |

|---|---|---|

| HPLC-ELSD | Purity assessment (>98%) | Spike recovery tests |

| P-NMR | Headgroup conformation | Internal standard (TMP) |

| Mass Spectrometry | Detection of hydrolysis products | Negative ion mode for lipids |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.